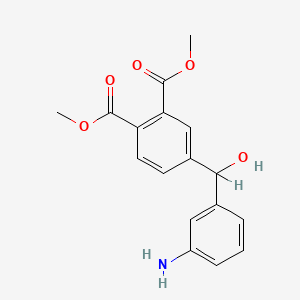
Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate is a chemical compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol. It is known for its unique structure, which includes a phthalate ester group and an aminophenyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate typically involves the esterification of phthalic acid derivatives with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acid catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl phthalate: Lacks the aminophenyl group, making it less reactive in certain biochemical assays.
Diethyl phthalate: Similar ester structure but with ethyl groups instead of methyl groups, affecting its physical and chemical properties.
Dimethyl terephthalate: Different positional isomer with distinct reactivity and applications.
Uniqueness
Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate is unique due to its combination of a phthalate ester and an aminophenyl group, which imparts specific reactivity and potential for diverse applications in scientific research .
Properties
CAS No. |
52656-24-3 |
|---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
dimethyl 4-[(3-aminophenyl)-hydroxymethyl]benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H17NO5/c1-22-16(20)13-7-6-11(9-14(13)17(21)23-2)15(19)10-4-3-5-12(18)8-10/h3-9,15,19H,18H2,1-2H3 |
InChI Key |
UBZGJSFNOQCQJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(C2=CC(=CC=C2)N)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


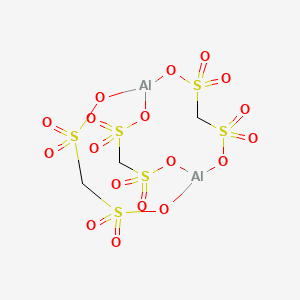
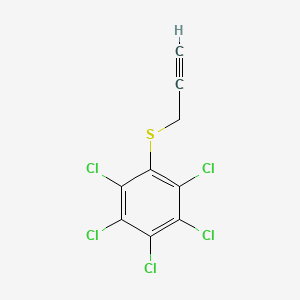
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)

palladium(II)]](/img/structure/B13761924.png)

![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)
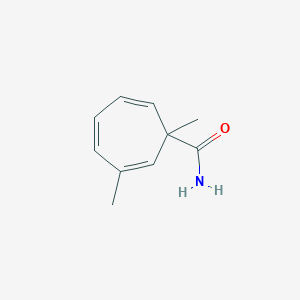
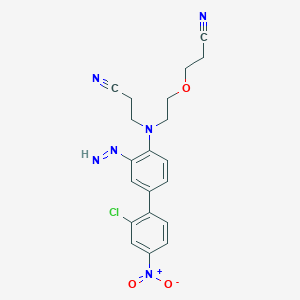

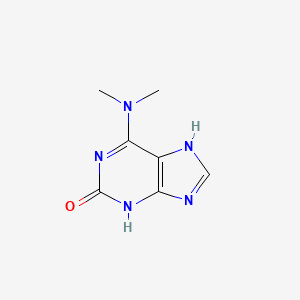
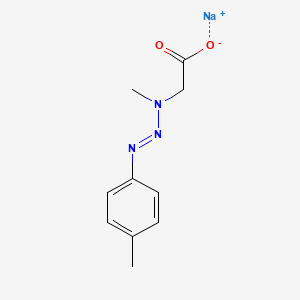
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

